molecular formula C19H19NO5 B11388303 N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide

N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11388303
M. Wt: 341.4 g/mol
InChI Key: ONYMPCPGQQRHHG-UHFFFAOYSA-N
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Description

N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide is an organic compound characterized by its unique structure, which includes furylmethyl and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-furylmethylamine and 4-methoxyphenoxyacetic acid.

    Condensation Reaction: The 2-furylmethylamine is reacted with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automated Systems: Employing automated synthesis systems to precisely control reaction parameters and scale up production.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furylmethyl ketones or carboxylic acids.

    Reduction: Conversion to the corresponding alcohols.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the materials science industry, the compound can be used as a precursor for the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furylmethyl and methoxyphenoxy groups facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-furylmethyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N,N-bis(2-furylmethyl)-2-(4-chlorophenoxy)acetamide: Contains a chloro group instead of a methoxy group.

    N,N-bis(2-furylmethyl)-2-(4-nitrophenoxy)acetamide: Features a nitro group in place of the methoxy group.

Uniqueness

N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This makes it distinct from its analogs and potentially more suitable for certain applications, particularly in medicinal chemistry where the methoxy group can enhance bioavailability and metabolic stability.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19NO5/c1-22-15-6-8-16(9-7-15)25-14-19(21)20(12-17-4-2-10-23-17)13-18-5-3-11-24-18/h2-11H,12-14H2,1H3

InChI Key

ONYMPCPGQQRHHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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